Methyl 5-acetylthiophene-3-carboxylate
Overview
Description
“Methyl 5-acetylthiophene-3-carboxylate” is a chemical compound with the IUPAC name “this compound” and the InChI code "1S/C8H8O3S/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3" . It has a molecular weight of 184.22 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula "C8H8O3S" . The InChI code for this compound is "1S/C8H8O3S/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3" .Physical and Chemical Properties Analysis
“this compound” is a powder . Its molecular weight is 184.21 .Scientific Research Applications
Application in Chemical Engineering
Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, an intermediate in the production of pharmaceuticals and herbicides, involves the use of acetic acid as a solvent. Its recovery and reuse are essential due to environmental and economic considerations. The efficiency of azeotropic distillation and extraction methods for acetic acid recovery from complex effluents has been evaluated, highlighting the challenges and possibilities in chemical engineering and industrial applications (Wang, 2006).
Synthesis of Pharmaceutical Compounds
Methyl 5-acetylthiophene-3-carboxylate derivatives play a critical role in the synthesis of complex pharmaceutical compounds. For instance, the synthesis of arotinolol hydrochloride, a compound with potential pharmaceutical applications, involves reactions starting from thiophene, which is closely related to this compound. This showcases the compound's significance in multi-step organic synthesis and drug development (L. Hongbin et al., 2011).
In Vitro Antimicrobial Activity
Compounds such as Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate and its derivatives show promising in vitro antimicrobial activity. These compounds have been evaluated against various microbial strains, with some exhibiting greater potency than standard drugs. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Mabkhot et al., 2015).
Genotoxic and Carcinogenic Potentials
Thiophene derivatives, including this compound, have been studied for their genotoxic and carcinogenic potentials. Utilizing both in vitro and in silico methodologies, researchers assess the safety and potential risks associated with these compounds, particularly in their application in pharmaceuticals and other chemical products (Lepailleur et al., 2014).
Functionalization in Organic Synthesis
The incorporation of thiophene moieties, including methyl thiophene-2-carboxylate, in electrophilic reactions, showcases their utility in organic synthesis. These compounds are used as synthetic equivalents for creating complex molecules with specific functional groups, demonstrating their versatility in synthetic organic chemistry (Yang et al., 2000).
Properties
IUPAC Name |
methyl 5-acetylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMXDNRTNCZDKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282093 | |
Record name | Methyl 5-acetyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88770-21-2 | |
Record name | Methyl 5-acetyl-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88770-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-acetyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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